3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one belongs to the class of organic compounds known as isoflavones. [] Isoflavones are a type of flavonoid, a large group of naturally occurring polyphenolic compounds found in plants. [] While isoflavones are commonly associated with plants like soybeans and red clover, the specific compound 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic isoflavone not found in nature. [] It is specifically identified as a starting material in the development of potent and competitive antagonists for formyl peptide receptors (FPRs). [] FPRs are a group of G protein-coupled receptors involved in various physiological and pathological processes, including inflammation and immune responses. []
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones, characterized by its unique structural features, including a chlorophenyl group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is classified under the chromone derivatives. Chromones are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a subject of interest in drug development .
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves several synthetic routes, often starting from readily available precursors.
Key Steps in Synthesis:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are typically employed for purification.
The molecular structure of 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be represented as follows:
Structural Features:
The compound's InChI representation is:
This data provides insight into its electronic structure and potential reactivity patterns .
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can participate in various chemical reactions:
Types of Reactions:
These reactions are typically facilitated under specific conditions that may involve catalysts or particular solvents to enhance reactivity and selectivity.
The mechanism of action for 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with biological targets such as enzymes or receptors:
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that these properties significantly influence its biological activity and application potential .
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific applications:
Research continues to explore its full potential in various fields, emphasizing the importance of this compound in advancing scientific knowledge and applications .
The compound 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one belongs to the 4H-chromen-4-one family, characterized by a benzopyran backbone with a ketone functionality at the 4-position. Its systematic IUPAC name defines the precise arrangement of substituents: a hydroxy group at C7, a trifluoromethyl (-CF₃) group at C2, and a 4-chlorophenyl ring at C3. This naming convention explicitly specifies the parent chromenone system and the positions of all substituents, eliminating structural ambiguity [1] .
The core chromen-4-one structure consists of a fused bicyclic system with a benzene ring (A-ring) conjugated to a γ-pyrone ring (containing the ketone). Substituents dramatically influence electronic distribution and biological behavior:
Table 1: Structural Features of Key Chromen-4-One Derivatives
Compound Name | C2 Substituent | C3 Substituent | A-ring Substituent (C7) | Molecular Weight (g/mol) |
---|---|---|---|---|
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | Trifluoromethyl | 4-Chlorophenyl | Hydroxy | 340.68 |
3-(2-Chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one | Methyl | 2-Chlorophenyl | Hydroxy | 300.74 |
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | H | 2-Methoxyphenyl | Hydroxy | 268.26 |
2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one | H | H | Hydroxy | 272.68 |
3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | Trifluoromethyl | 4-Fluorophenyl | Hydroxy | 324.24 |
Halogenated chromenones emerged from systematic efforts to enhance the bioactivity of natural flavonoid scaffolds. Early chromenone research (1950s–1970s) focused on unsubstituted or minimally substituted derivatives like 7-hydroxy-4H-chromen-4-one. The strategic incorporation of halogens began in the 1980s, driven by observations that halogen atoms (particularly chlorine and fluorine) improved metabolic stability, membrane permeability, and target affinity. The 4-chlorophenyl variant specifically arose from structure-activity relationship (SAR) studies exploring aryl group effects at C3. Researchers noted that para-chlorination on the C3 phenyl ring enhanced hydrophobic interactions with enzymatic pockets while maintaining a favorable steric profile [7] [8].
The addition of the trifluoromethyl group at C2 marked a pivotal innovation in the 2000s, inspired by fluorine medicinal chemistry. Fluorine’s high electronegativity and small atomic radius allow subtle electronic modulation without excessive steric perturbation. The -CF₃ group, in particular, combines potent electron withdrawal with high lipophilicity (π-system). Its introduction at C2 was initially challenging due to synthetic limitations in achieving regioselective trifluoromethylation. Advancements in fluoro-organic methodologies (e.g., trifluoromethylation reagents, transition metal catalysis) eventually enabled efficient access to 2-trifluoromethylchromenones, including the 4-chlorophenyl derivative [5] [7].
Table 2: Key Milestones in Halogenated Chromenone Development
Time Period | Development Focus | Key Advances |
---|---|---|
1950s–1970s | Natural Chromenone Isolation | Identification of core chromenone scaffolds in plants; initial synthesis routes. |
1980s–1990s | Halogen Introduction at C3/C6 | Chlorophenyl/fluorophenyl groups enhance binding affinity and metabolic stability. |
Early 2000s | Trifluoromethylation at C2 | Novel reagents (e.g., Umemoto’s reagent, CF₃Cu) enable regioselective C2-CF₃ installation. |
2010s–Present | Hybrid Pharmacophores | Integration with indoles/other heterocycles to mitigate side effects (e.g., GI toxicity). |
The trifluoromethyl (-CF₃) group at C2 exerts multifaceted effects critical to the compound’s pharmacological potential:
The 4-chlorophenyl group at C3 contributes essential pharmacophoric elements:
Synergistically, these groups enable targeted bioactivity:
Table 3: Pharmacological Advantages Conferred by Key Substituents
Substituent | Electronic Effect | Physicochemical Impact | Biological Consequence |
---|---|---|---|
C2-CF₃ | Strong σ-withdrawing, π-donor | ↑ Lipophilicity (logP +1.2) | Enhanced membrane permeability; metabolic stability |
↓ Basicicity | Resistance to protonation at physiological pH | ||
C3-4-Chlorophenyl | Moderate σ-withdrawing | ↑ Hydrophobicity (clogP +0.7) | Improved hydrophobic target binding; plasma protein affinity |
Minimal steric bulk | Optimal fit in enzymatic cleft | ||
Synergistic Effect | Polarized C2-C3-C4 system | Balanced logD (2.8–3.4) | High oral bioavailability; COX-2 selectivity (SI >15) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: